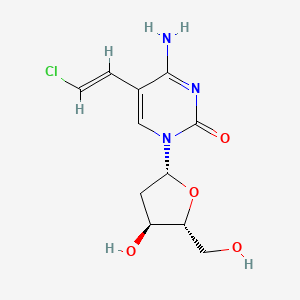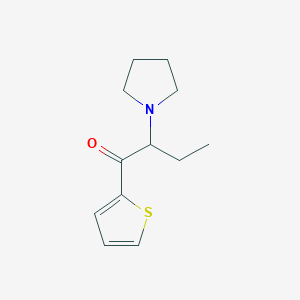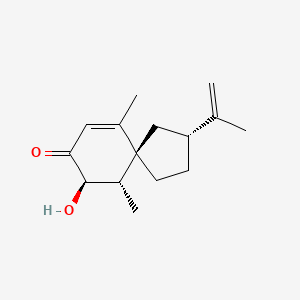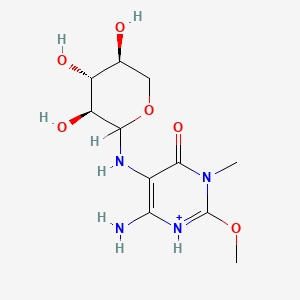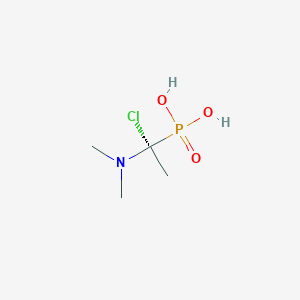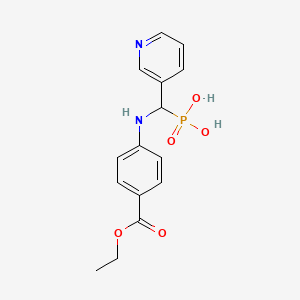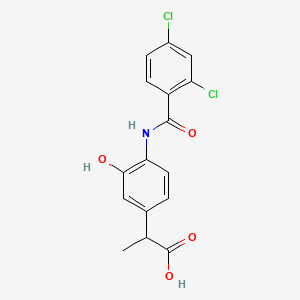
4-((2,4-Dichlorobenzoyl)amino)-3-hydroxy-alpha-methylbenzeneacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,4-Dichlorobenzoyl)amino)-3-hydroxy-alpha-methylbenzeneacetic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a dichlorobenzoyl group, a hydroxy group, and a methylbenzeneacetic acid moiety. Its chemical properties make it a valuable substance for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dichlorobenzoyl)amino)-3-hydroxy-alpha-methylbenzeneacetic acid typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzoyl chloride, which is then reacted with an appropriate amine to form the amide bond. The hydroxy group is introduced through a subsequent reaction, often involving hydroxylation of a precursor compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactions are carried out under controlled conditions. The use of catalysts, such as palladium complexes, can enhance the efficiency of the reactions. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-((2,4-Dichlorobenzoyl)amino)-3-hydroxy-alpha-methylbenzeneacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The dichlorobenzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((2,4-Dichlorobenzoyl)amino)-3-hydroxy-alpha-methylbenzeneacetic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-((2,4-Dichlorobenzoyl)amino)-3-hydroxy-alpha-methylbenzeneacetic acid involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, modulating their activity. The hydroxy group and the dichlorobenzoyl moiety play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic acid: Shares the dichlorobenzoyl group but lacks the amide and hydroxy functionalities.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Similar in structure but with different substitution patterns and functional groups.
2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid: Contains a similar amide bond but with additional heterocyclic rings
Uniqueness
4-((2,4-Dichlorobenzoyl)amino)-3-hydroxy-alpha-methylbenzeneacetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxy and dichlorobenzoyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
109790-34-3 |
|---|---|
Molecular Formula |
C16H13Cl2NO4 |
Molecular Weight |
354.2 g/mol |
IUPAC Name |
2-[4-[(2,4-dichlorobenzoyl)amino]-3-hydroxyphenyl]propanoic acid |
InChI |
InChI=1S/C16H13Cl2NO4/c1-8(16(22)23)9-2-5-13(14(20)6-9)19-15(21)11-4-3-10(17)7-12(11)18/h2-8,20H,1H3,(H,19,21)(H,22,23) |
InChI Key |
GXDLOYKGCALKRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


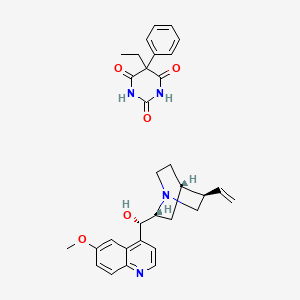

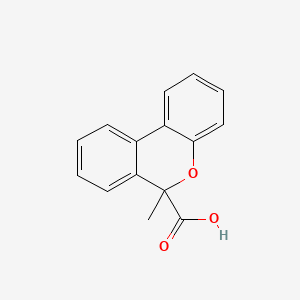

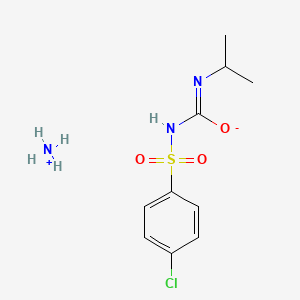

![1-Tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12730537.png)
